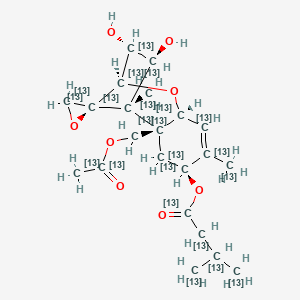

HT-2 Toxin-13C22

Beschreibung

Structural and Functional Parallels

| Property | HT-2 Toxin | This compound |

|---|---|---|

| Molecular formula | C22H32O8 | 13C22H32O8 |

| Exact mass | 424.2098 Da | 446.2312 Da |

| Chromatographic retention | tR 8.8 min | tR 8.8 min |

| MS/MS fragmentation | m/z 263.1278 | m/z 285.1492 |

Data derived from high-resolution mass spectrometry confirms identical fragmentation pathways between the labeled and native compounds, with predictable mass shifts in characteristic ions. The 13C labeling does not alter ionization efficiency or collision-induced dissociation patterns, enabling accurate signal normalization in quantitative assays.

Metabolic Stability Considerations

In plant models, both compounds undergo parallel biotransformation:

- Phase I metabolism : Hydrolysis of acetyl/isovaleroyl groups to HT-2 toxin-triol and tetraol derivatives.

- Phase II conjugation : Glucosylation (m/z 640.3069) and malonylation at C-3/C-4 hydroxyls.

Isotope labeling does not influence enzymatic processing rates, as demonstrated in wheat (Triticum durum) root cultures where 13C-labeled and unlabeled toxins showed equivalent conversion to 3-acetyl-HT2-glucoside. This metabolic inertness validates its utility as a stable internal standard for tracking native toxin biotransformation.

Analytical Applications

The 22 Da mass difference enables multiplexed detection in MRM transitions:

- HT-2 Toxin : 424.2 → 263.1 [M+H]+

- This compound : 446.2 → 285.1 [M+H]+

This mass separation eliminates isotopic overlap, permitting simultaneous quantification of endogenous toxin and recovery-corrected sample preparation efficiency. The compound’s stability at −20°C ensures consistent performance across long-term analytical workflows.

Eigenschaften

Molekularformel |

C22H32O8 |

|---|---|

Molekulargewicht |

446.32 g/mol |

IUPAC-Name |

[(1'S,2S,2'R,4'S,7'R,9'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1 |

InChI-Schlüssel |

PNKLMTPXERFKEN-YSKZOFMMSA-N |

Isomerische SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |

Kanonische SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps in Synthesis

Precursor Preparation :

- Scirpentriol Synthesis : Diacetoxyscirpenol undergoes complete alkaline hydrolysis to yield scirpentriol, an intermediate with free hydroxyl groups.

- Peracetylation : Scirpentriol is treated with [13C4]-acetic anhydride to form [13C6]-triacetoxyscirpentriol, introducing carbon-13 labels at acetylated positions.

Selective Hydrolysis :

| Step | Process | Reagents | Outcome |

|---|---|---|---|

| 1 | Alkaline hydrolysis | NaOH, H2O | Scirpentriol |

| 2 | Peracetylation | [13C4]-acetic anhydride, pyridine | [13C6]-triacetoxyscirpentriol |

| 3 | Selective hydrolysis | NH4OH | [13C4]-diacetoxyscirpenol and [13C2]-monoacetoxyscirpenol |

| 4 | Deacetylation | Catalytic base | This compound |

Key Challenges :

- Yield Optimization : Hydrolysis steps require precise control to avoid over-deacetylation or incomplete labeling.

- Isotope Purity : Ensuring >99% 13C enrichment is critical for accurate quantification.

Quality Control and Structural Characterization

Post-synthesis validation ensures the labeled toxin meets analytical standards. Techniques include:

Analytical Methods

Critical Parameters :

- Retention Time (RT) : this compound elutes at 15.68 min under LC conditions, matching non-labeled HT-2 toxin.

- Mass Accuracy : Deviations <5 ppm confirm isotopic integrity.

This compound is marketed as a reference standard for mycotoxin analysis.

Analyse Chemischer Reaktionen

HT-2 Toxin-13C22 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetonitrile and MSTFA . Major products formed from these reactions include glycosylated and hydroxylated forms of the toxins, hydrolysis products, and conjugates with acetic acid, malic acid, malonic acid, and ferulic acid .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

HT-2 Toxin-13C22 serves as a critical reference standard in analytical chemistry for the quantification and detection of mycotoxins in food and feed samples. The stable carbon-13 labeling facilitates precise measurements and enhances the sensitivity of detection methods such as:

- High-Performance Liquid Chromatography (HPLC): Utilized for separating and quantifying mycotoxins in complex matrices.

- Mass Spectrometry (MS): Employed to identify and quantify this compound and its metabolites, providing insights into their metabolic pathways.

Biological Research

In biological studies, this compound is employed to investigate the biosynthesis, metabolism, and detoxification processes of mycotoxins in living organisms. Key applications include:

- Metabolic Fate Studies: Research on how HT-2 Toxin is metabolized in plants, such as wheat, has revealed novel metabolites and their implications for food safety .

Case Study: Metabolism in Wheat

A study investigated the metabolic profiling of HT-2 Toxin in wheat using a mixture of labeled and non-labeled solutions. The findings highlighted the formation of various biotransformation products through liquid chromatography-high resolution mass spectrometry (LC-HRMS) techniques .

Toxicological Studies

This compound is extensively used in toxicological research to understand its effects on human and animal health. Its applications include:

- Cell Viability Assays: The compound has been shown to reduce the viability of various cancer cell lines, indicating its potential use in cancer research.

Toxicological Effects

The compound exhibits both acute and chronic toxic effects:

- Acute Effects: Gastrointestinal damage and hematotoxicity.

- Chronic Effects: Immunosuppression and reproductive impacts observed in animal studies .

Food Safety Testing

In the food industry, this compound is crucial for monitoring mycotoxin contamination in agricultural products. Its applications include:

- Quality Control: Used in testing protocols to ensure compliance with safety standards set by regulatory bodies like the European Food Safety Authority (EFSA).

Regulatory Framework

The EFSA has established tolerable daily intake levels for HT-2 toxins, emphasizing the importance of monitoring these compounds in food products .

Environmental Studies

This compound plays a role in environmental research by assessing mycotoxin contamination levels in soil and water samples. This research helps understand the ecological impact of Fusarium fungi.

Wirkmechanismus

HT-2 Toxin-13C22 exerts its effects by inhibiting protein synthesis and cell proliferation . It induces oxidative stress, DNA damage, and autophagy in cells . The molecular targets and pathways involved include the inhibition of ribosomal function, leading to the disruption of protein synthesis . This compound also affects the viability of various cancer cell lines and human umbilical vein endothelial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison with T-2 Toxin

- Structural Differences : HT-2 toxin differs from T-2 toxin at the C-4 position, where T-2 toxin has an acetyl group (-OAc), while HT-2 toxin is deacetylated (-OH) .

- Metabolic Relationship : T-2 toxin is rapidly metabolized to HT-2 toxin in vivo, leading to their joint evaluation in risk assessments by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

- Toxicity : Both toxins inhibit protein synthesis and disrupt mitochondrial function, but HT-2 toxin exhibits lower acute toxicity in animal models compared to T-2 toxin .

Comparison with Other Trichothecenes

- Deoxynivalenol (DON): A type B trichothecene with a distinct epoxide group. Unlike HT-2 toxin, DON primarily causes gastrointestinal toxicity and immune suppression. Its detection employs $^{13}\text{C}_{15}$-DON as an internal standard .

- Diacetoxyscirpenol (DAS): Shares the trichothecene core but lacks the C-8 side chain modifications seen in HT-2 toxin. DAS is less studied in human cells but shows similar protein synthesis inhibition .

Comparison with Stable Isotope-Labeled Mycotoxin Standards

- Ochratoxin A-$^{13}\text{C}_{20}$ : Used for ochratoxin A quantification, this standard has a molecular weight of 435.3 g/mol and is applied in LC-MS for cereals and wine analysis .

- Fumonisin B3-$^{13}\text{C}_{34}$ : A labeled standard for fumonisin detection, differing in its long hydrocarbon chain structure and use in maize contamination studies .

Analytical Specificity and Cross-Reactivity

This contrasts with polyclonal antibody-based methods, which may exhibit cross-reactivity among trichothecenes due to structural similarities .

Key Research Findings

Detection Limits : HT-2 Toxin-$^{13}\text{C}_{22}$ enables quantification at 0.6 µg/kg in oat samples, surpassing the sensitivity of antibody-based methods for T-2 toxin .

Regulatory Status : The European Food Safety Authority (EFSA) recommends a combined tolerable daily intake (TDI) of 0.02 µg/kg bw/day for T-2 and HT-2 toxins due to their metabolic interconversion .

Biologische Aktivität

HT-2 toxin, a type A trichothecene mycotoxin produced by the fungi Fusarium, has significant biological activity that impacts both animal and human health. The compound HT-2 Toxin-13C22 is a stable isotopically labeled variant used primarily for analytical purposes, including quantification in food and feed matrices. This article reviews the biological activity of HT-2 toxin, focusing on its toxicological effects, metabolic pathways, and implications for health.

Chemical Structure and Properties

HT-2 toxin (CAS Number: 1486469-92-4) is characterized by its complex molecular structure, which includes multiple functional groups contributing to its biological activity. The labeled version, this compound, is utilized in studies for tracking metabolic processes due to the incorporation of carbon-13 isotopes.

Metabolism and Biotransformation

HT-2 toxin undergoes extensive metabolism in various species. The primary metabolic pathway involves rapid deacetylation of T-2 toxin to form HT-2 toxin. This process has been observed in several animal species, including rodents and pigs, with metabolites such as neosolaniol and T2-triol being formed through hydrolysis and oxidation reactions .

Key Metabolites Identified

| Metabolite | Description |

|---|---|

| 3′-hydroxy-HT2 | An oxidized form of HT-2 toxin |

| De-epoxy-HT2 | A detoxified derivative |

| HT2-malonyl-glucoside | A conjugated metabolite found in wheat |

A study employing liquid chromatography–high resolution mass spectrometry identified several biotransformation products in wheat, highlighting the complexity of HT-2 metabolism in plants .

Toxicological Effects

HT-2 toxin exhibits a range of toxic effects that can be classified into acute and chronic categories. The primary toxicological effects observed include:

Acute Effects:

- Hematotoxicity: Notable reductions in white and red blood cell counts have been documented, indicating immunotoxic potential .

- Gastrointestinal Damage: Oral exposure can lead to lesions in the gastrointestinal tract, resulting in symptoms such as vomiting and diarrhea .

Chronic Effects:

- Immunosuppression: Long-term exposure has been linked to increased susceptibility to infections and reduced immune response .

- Reproductive Impacts: In poultry, exposure to HT-2 has resulted in decreased egg production and poor hatchability .

Case Studies

Several case studies illustrate the impact of HT-2 toxin on animal health:

- Poultry Production: A report indicated a 22% reduction in egg production among hens exposed to contaminated feed. Additional symptoms included increased egg breakage and oral lesions .

- Swine Health: In a three-week dietary study involving pigs, a low observed effect level (LOEL) was established at 0.029 mg/kg body weight per day due to changes in blood cell counts .

Regulatory Aspects

The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins at 0.1 µg/kg body weight based on available animal studies . Regulatory frameworks aim to limit exposure through monitoring programs for food safety.

Q & A

Q. What is the role of HT-2 Toxin-13C22 in analytical chemistry, and how does it improve quantification accuracy?

this compound is a stable isotope-labeled internal standard used to quantify HT-2 toxin via GC- or LC-MS. It compensates for matrix effects, ion suppression, and extraction variability by providing a near-identical chemical structure with a distinct mass signature. Researchers dissolve it in acetonitrile (25 µg/mL) and spike it into samples before extraction to normalize recovery rates . Validation parameters include linearity (R² > 0.99), precision (CV < 15%), and recovery rates (70–120%) across matrices like cereals and biological fluids.

Q. How should this compound stock solutions be prepared and stored for experimental consistency?

- Preparation : Dilute the commercial solution (25 µg/mL in acetonitrile) to working concentrations using solvents compatible with the analytical method (e.g., methanol:water mixtures). Vortex and centrifuge to ensure homogeneity.

- Storage : Aliquot and store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles beyond three repetitions to maintain stability .

- In-lab validation : Verify stability via periodic LC-MS analysis of control spikes over 6 months .

Q. What are the cytotoxic effects of HT-2 toxin, and how do IC₅₀ values inform experimental dosing?

HT-2 toxin inhibits protein synthesis and induces oxidative stress, DNA damage, and autophagy. IC₅₀ values vary by cell type:

Advanced Research Questions

Q. How can this compound elucidate metabolic pathways in plant and mammalian systems?

Isotope-assisted untargeted screening with LC-HRMS and software like MetExtract identifies metabolites by comparing isotopic patterns. For example, in barley, HT-2 toxin is metabolized to HT-2-3-O-β-glucoside (major metabolite) and malonylglucosides. Key steps:

- Sample preparation : Homogenize plant tissues in 80% methanol, centrifuge, and filter.

- Data acquisition : Use fast polarity switching to detect both parent and conjugated forms.

- Validation : Confirm metabolites via authentic standards and quantify using matrix-matched calibration curves .

Q. What methodological challenges arise in quantifying HT-2 toxin in complex food matrices, and how can they be mitigated?

Challenges include co-eluting interferents (e.g., lipids in oats) and low recovery due to binding with starch. Solutions:

- Extraction optimization : Use QuEChERS (acetonitrile with MgSO₄ and NaCl) or immunoaffinity columns.

- Cleanup : De-hulling oats reduces toxin levels by >90% .

- Internal standard correction : this compound corrects for losses during processing. Validate recovery rates using spiked blanks .

Q. How do sample preparation techniques affect the stability and recovery of HT-2 toxin in environmental and food samples?

- Thermal degradation : Baking (20% oat meal in bread) retains >80% HT-2 toxin, while boiling causes variability (±15%) due to partial hydrolysis .

- Storage conditions : Freeze-dried samples stored at -80°C show <5% degradation over 12 months vs. 20% loss at 4°C .

- Matrix effects : Use post-column infusion to assess ion suppression and optimize LC gradients to separate interferents .

Methodological Notes

- Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., Jurkat vs. HUVEC) may arise from cell-specific metabolic rates or assay conditions (e.g., exposure time). Replicate experiments under standardized protocols .

- Ethical Compliance : For animal studies, adhere to institutional guidelines for toxin handling and disposal (e.g., incineration at 800°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.